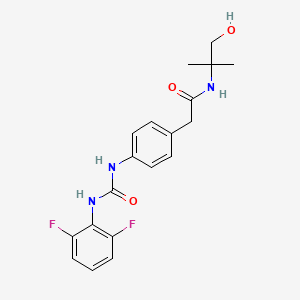

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

説明

特性

IUPAC Name |

2-[4-[(2,6-difluorophenyl)carbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3/c1-19(2,11-25)24-16(26)10-12-6-8-13(9-7-12)22-18(27)23-17-14(20)4-3-5-15(17)21/h3-9,25H,10-11H2,1-2H3,(H,24,26)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHQSEHCXKKPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be categorized as an acetamide derivative with a unique structure that includes a difluorophenyl group and a ureido linkage. Its molecular formula is , which contributes to its physicochemical properties influencing biological interactions.

Receptor Interaction

Research indicates that compounds with similar structures often interact with specific receptors in biological systems. For instance, the presence of the ureido moiety suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to various stimuli. Studies have shown that modifications in the phenyl ring can significantly affect receptor binding affinity and selectivity .

In Vitro Studies

In vitro assays assessing cell viability and proliferation have been conducted using various cancer cell lines. The following table summarizes the findings related to the biological activity of structurally similar compounds:

| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Doxorubicin | MCF-7 | 0.0428 | DNA intercalation |

| Compound A | NCI-H460 | 12.0 | Apoptosis induction |

| Compound B | MCF-7 | 10.9 | Cell cycle arrest |

| Compound C | NCI-H460 | 146 | No significant effect |

These results indicate varying degrees of cytotoxicity and suggest that modifications in chemical structure can lead to enhanced or diminished biological activity against specific cancer types .

Case Studies

- Neuroprotective Study : An analog of the compound was tested in a cellular model of AD, demonstrating significant protective effects against Aβ-induced toxicity. The study highlighted the importance of specific functional groups in enhancing neuroprotection, suggesting that our target compound may exhibit similar properties if tested under analogous conditions .

- Antitumor Activity : In another study, compounds with similar structural features were evaluated for their antitumor efficacy against multiple cancer cell lines. The results indicated that certain modifications could enhance selectivity towards breast cancer cells while reducing toxicity towards normal cells .

科学的研究の応用

The compound 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. The incorporation of a difluorophenyl group is often associated with increased potency against cancer cell lines. For instance, studies have demonstrated that similar urea derivatives exhibit inhibitory effects on tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing urea linkages have been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Urea derivatives are known to interact with bacterial membranes, disrupting their integrity and leading to cell death. This could position the compound as a candidate for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives against various cancer cell lines. The results indicated that compounds with similar functional groups displayed IC50 values in the low micromolar range, suggesting significant anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy .

Case Study 2: Anti-inflammatory Mechanisms

In a study focusing on inflammatory responses in animal models, a urea-based compound demonstrated a reduction in edema and inflammatory markers when administered prior to an inflammatory stimulus. This effect was attributed to the modulation of NF-kB signaling pathways, which are critical in inflammation regulation .

Case Study 3: Antimicrobial Testing

Research conducted on urea derivatives showed that certain compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition that support further exploration into these compounds as potential therapeutic agents .

類似化合物との比較

Acetamide Derivatives in Pharmacopeial Standards ()

and highlight acetamide-based compounds with varied substitutions:

- Mefluidide (): An agrochemical with a trifluoromethyl sulfonyl group and dimethylphenyl substitution.

- Compound g (): Contains a 2,6-dimethylphenoxy group and a diphenylhexan-2-yl backbone. Its rigid structure contrasts with the target’s flexible hydroxyalkyl chain .

The urea linker in the target compound may enhance binding affinity to biological targets compared to mefluidide’s simpler acetamide structure.

Urea-Linked Triazine Derivatives ()

describes Compound 30, a urea-linked triazine with morpholino and dimethylaminoethyl groups. The target compound’s acetamide and hydroxyalkyl chain may improve solubility over Compound 30’s cationic dimethylaminoethyl group .

Q & A

Q. What are the key steps in synthesizing this compound, and how is structural integrity confirmed?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the urea linkage via reaction of 2,6-difluorophenyl isocyanate with an aniline intermediate.

- Step 2: Acetamide coupling using activating agents like EDCI/HOBT in anhydrous DMF .

- Purification: Column chromatography (silica gel, gradient elution) followed by recrystallization .

Structural Confirmation: - NMR: Analyze and spectra to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, urea NH signals at δ 8.2–9.0 ppm) .

- IR: Confirm urea C=O stretching (~1640–1680 cm) and amide N–H (~3300 cm) .

Q. What spectroscopic methods are prioritized for characterization, and how are conflicting data resolved?

Methodological Answer:

- Primary Techniques:

- NMR: Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks .

- HPLC-MS: Verify molecular ion ([M+H]) and assess purity (>95%) .

- Conflicting Data Resolution:

- Re-run samples under controlled conditions (e.g., dry solvents, inert atmosphere).

- Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline) .

Q. How is purity assessed, and what are common sources of impurities?

Methodological Answer:

- Purity Assessment:

- HPLC: Use a C18 column (UV detection at 254 nm); impurities appear as secondary peaks .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages (tolerance <0.4%) .

- Common Impurities:

- Unreacted intermediates (e.g., residual aniline derivatives).

- Hydrolysis by-products (e.g., free carboxylic acids from acetamide degradation) .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design?

Methodological Answer:

Q. How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

- Root Causes:

- Assay variability (e.g., cell line differences, enzyme batch effects).

- Solubility issues (e.g., DMSO concentration affecting activity).

- Resolution Strategies:

- Standardize protocols (e.g., fixed incubation time, solvent controls) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to cross-validate .

Q. What computational approaches predict target interactions and guide SAR studies?

Methodological Answer:

Q. How to design stability studies for identifying degradation pathways?

Methodological Answer:

- Conditions:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light .

- Analytics:

- LC-MS/MS: Identify degradation products (e.g., hydrolyzed urea forming aniline derivatives) .

- Mechanistic Insight:

- Kinetic modeling (Arrhenius equation) to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。